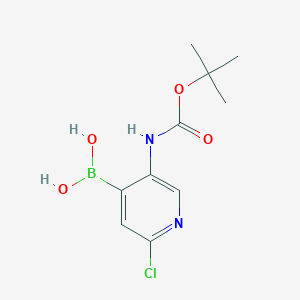

3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts .

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications

Synthesis and Biological Activities

3-Amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid and its derivatives, part of the broader category of pyrazole carboxylic acids, are significant due to their versatile biological activities. These compounds serve as essential scaffolds in the synthesis of biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The synthesis methods for these derivatives vary, providing a foundation for medicinal chemistry advancements. This mini-review encapsulates the synthesis routes and the broad spectrum of biological applications of pyrazole carboxylic acid derivatives, guiding researchers in medicinal chemistry (Cetin, 2020).

Role in Heterocyclic Compounds Synthesis

The derivatives of 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid play a pivotal role as building blocks in the synthesis of heterocyclic compounds. For example, derivatives such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one and its analogs are valuable in constructing diverse heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. These compounds exhibit unique reactivity, providing mild conditions for generating various cynomethylene dyes and heterocyclic compounds, underlining their importance in the synthesis and applications in dyes and heterocyclic chemistry (Gomaa & Ali, 2020).

Contribution to Anticancer Agents Development

The synthesis strategies of pyrazoline derivatives, including those related to 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid, have been extensively studied for developing new anticancer agents. These efforts have yielded a wide array of pyrazoline derivatives with potent biological effects, particularly in anticancer activity. The review of pyrazoline derivatives' patent literature from 2000 to 2021 provides insights into the introduction, general methods, and synthetic schemes focusing on anticancer activity, highlighting the significance of pyrazoline compounds in cancer research (Ray et al., 2022).

Mechanism of Action

Target of Action

Related compounds have been found to inhibit beta-secretase , an enzyme involved in the production of beta-amyloid peptides in Alzheimer’s disease.

Mode of Action

Similar compounds have been shown to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Related compounds have been found to inhibit the beta-secretase pathway , which plays a crucial role in the pathogenesis of Alzheimer’s disease.

Result of Action

Related compounds have been found to inhibit the production of beta-amyloid peptides, potentially reducing the progression of alzheimer’s disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-2-butan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5(2)11-6(8(12)13)4-7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNVTJFRSCGFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

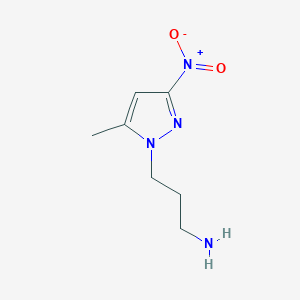

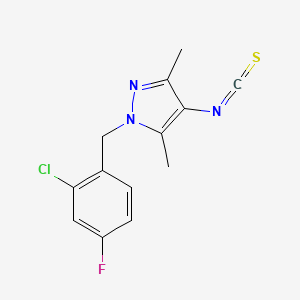

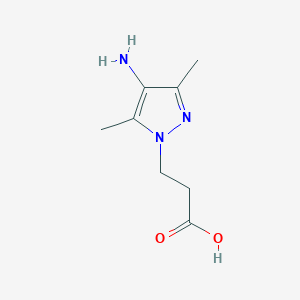

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3362648.png)

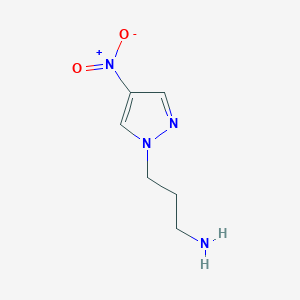

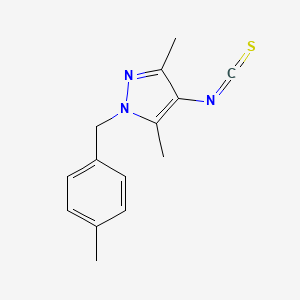

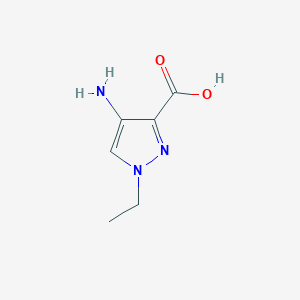

![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)

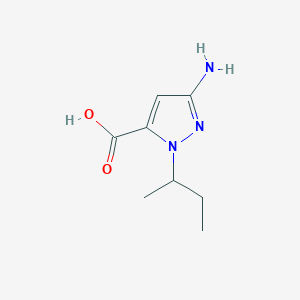

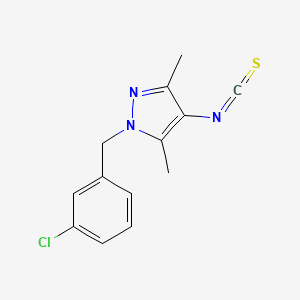

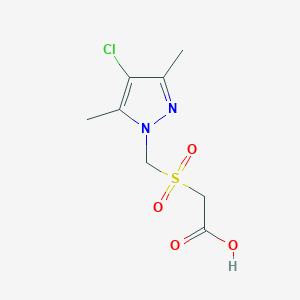

![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)